molecular formula C12H12OS B12519448 3-(Prop-2-en-1-yl)-2,3-dihydro-4H-1-benzothiopyran-4-one CAS No. 674808-24-3

3-(Prop-2-en-1-yl)-2,3-dihydro-4H-1-benzothiopyran-4-one

Cat. No.: B12519448
CAS No.: 674808-24-3
M. Wt: 204.29 g/mol
InChI Key: BBATVGGPJMYQKB-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)-2,3-dihydro-4H-1-benzothiopyran-4-one is a chemical compound that belongs to the class of benzothiopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)-2,3-dihydro-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with an appropriate allyl halide in the presence of a base, followed by cyclization to form the benzothiopyran ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)-2,3-dihydro-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

Scientific Research Applications

3-(Prop-2-en-1-yl)-2,3-dihydro-4H-1-benzothiopyran-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

3-(Prop-2-en-1-yl)-2,3-dihydro-4H-1-benzothiopyran-4-one is unique due to its benzothiopyran core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of antiproliferative and tubulin-destabilizing effects, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

674808-24-3

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

3-prop-2-enyl-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C12H12OS/c1-2-5-9-8-14-11-7-4-3-6-10(11)12(9)13/h2-4,6-7,9H,1,5,8H2

InChI Key

BBATVGGPJMYQKB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CSC2=CC=CC=C2C1=O

Origin of Product

United States

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